molecular formula C8H5ClFN B1349320 3-Chloro-5-fluorophenylacetonitrile CAS No. 493038-93-0

3-Chloro-5-fluorophenylacetonitrile

Cat. No. B1349320
M. Wt: 169.58 g/mol
InChI Key: GWPLYSLPTCBNDL-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenylacetonitrile is a chemical compound with the CAS Number 493038-93-0 . It has a molecular weight of 169.59 and its IUPAC name is (3-chloro-5-fluorophenyl)acetonitrile . It is commonly used in scientific experiments for various purposes.


Molecular Structure Analysis

The InChI code for 3-Chloro-5-fluorophenylacetonitrile is 1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Chloro-5-fluorophenylacetonitrile is a clear yellow liquid . It has a predicted boiling point of 244.7±25.0 °C and a predicted density of 1.286±0.06 g/cm3 . It’s not miscible or difficult to mix with water .

Scientific Research Applications

Charge Transport Property Tuning

Research indicates the ability to tune the charge transport properties of naphthalene diimide derivatives by altering the substituted position of fluorine atoms on the phenyl group. For example, by designing and synthesizing derivatives fused with related moieties, researchers have demonstrated how the variation in the substitution position of fluorine atoms can switch the operation mode of thin films between n-channel and ambipolar transistors, highlighting the material's charge transport behavior tuning capabilities (X. Zhang et al., 2014).

Spectroscopic Studies and Ion Detection

Similarly structured compounds have been employed in spectroscopic studies to investigate the electronic properties of nitrogen donors in monoazacrown-derived fluoroionophores. These studies provide insights into the ion-modulated electronic characteristics of azacrown nitrogen atoms, assisting in understanding fluoroionophoric behavior and potentially guiding the design of new probes for metal ion detection (Jye‐Shane Yang et al., 2004).

Methodologies in Organic Synthesis

Research on related chloro- and fluoro-substituted phenylacetonitriles demonstrates their utility in organic synthesis. For instance, metalated nitriles and enolates have been shown to efficiently abstract chlorine, providing a general method for anionic chlorination of alkylnitriles. This methodology facilitates the synthesis of alpha-chloronitriles under mild conditions, broadening the scope of nitrile functional group applications in chemical synthesis (B. Pitta & F. Fleming, 2010).

Fluorescence Imaging Applications

Compounds structurally related to 3-Chloro-5-fluorophenylacetonitrile have been developed as fluorescence probes for biological applications. For example, a probe based on cyanobiphenyl and designed for detecting hypochlorite showcases high sensitivity and selectivity, with successful application in live-cell fluorescence imaging. This illustrates the potential for compounds within this chemical space to serve as valuable tools in biochemical research and diagnostics (Xu Tang et al., 2018).

Safety And Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H301+H311+H331;H319, which indicate that it’s toxic if swallowed, in contact with skin, or if inhaled, and that it causes serious eye irritation .

properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPLYSLPTCBNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370526
Record name 3-Chloro-5-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluorophenylacetonitrile

CAS RN

493038-93-0
Record name 3-Chloro-5-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chloro-5-fluorophenyl)acetonitrile
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